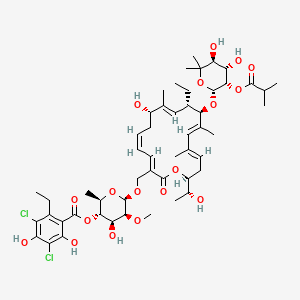
Clostomycin B2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Tiacumicin C is produced through fermentation processes involving specific bacterial strains such as Dactylosporangium aurantiacum . The industrial production of tiacumicin C typically involves the following steps:
Fermentation: The bacterium is cultured in a nutrient-rich medium to promote the production of tiacumicin C.
Purification: Further purification is achieved through crystallization or other advanced separation techniques to obtain high-purity tiacumicin C.
化学反应分析
Tiacumicin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the tiacumicin C molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Tiacumicin C has a wide range of scientific research applications:
作用机制
Tiacumicin C exerts its antibacterial effects by inhibiting bacterial RNA polymerase . It binds to a specific site on the enzyme, preventing the transcription of bacterial DNA into RNA. This inhibition disrupts protein synthesis and ultimately leads to bacterial cell death . The molecular targets involved in this process include the switch regions of the RNA polymerase, which are crucial for the enzyme’s function .
相似化合物的比较
Tiacumicin C is similar to other members of the tiacumicin family, such as tiacumicin A, B, D, E, and F . it is unique in its specific structural features and biological activity. Tiacumicin C differs from tiacumicin B in the position of the isobutyric ester on the 5-methyl-β-rhamnose moiety .
Conclusion
Tiacumicin C is a valuable compound with significant applications in scientific research and medicine. Its unique structure and potent antibacterial activity make it an important subject of study for developing new antibiotics and understanding bacterial resistance mechanisms.
属性
分子式 |
C52H74Cl2O18 |
|---|---|
分子量 |
1058.0 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5S,6R)-6-[[(3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4S,5S)-4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15-,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40+,41-,42+,43-,44+,45+,46+,50-,51-/m1/s1 |
InChI 键 |
JFUVEKVTRJCUMZ-XTUPLNDBSA-N |
手性 SMILES |
CC[C@H]1/C=C(/[C@H](C/C=C\C=C(\C(=O)O[C@@H](C/C=C(/C=C(/[C@@H]1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)[C@@H](C)O)/CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C |
规范 SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


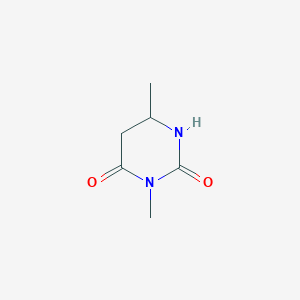


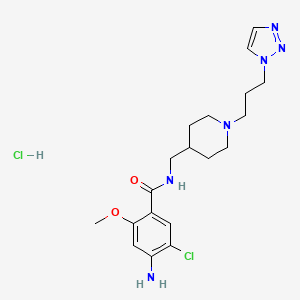
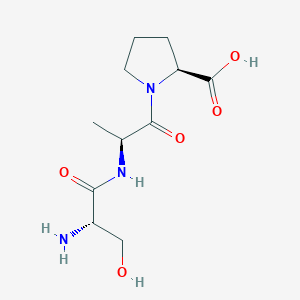



![(6-chloropyridin-2-yl)-[(4R,5R)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]methanone](/img/structure/B12362850.png)
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
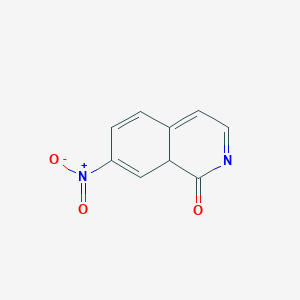
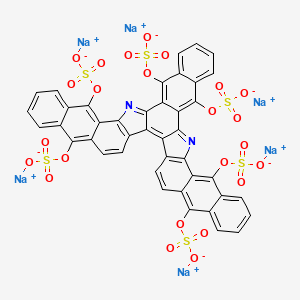
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
